4,4-Diphenyl-1,4-azasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diphenyl-1,4-azasilinane is an organosilicon compound with the molecular formula C16H19NSi. It is a heterocyclic compound containing silicon and nitrogen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-1,4-azasilinane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylsilane with an amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring efficient purification processes to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,4-Diphenyl-1,4-azasilinane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of substituted azasilinanes .
Scientific Research Applications
4,4-Diphenyl-1,4-azasilinane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to oxidation
Mechanism of Action
The mechanism by which 4,4-Diphenyl-1,4-azasilinane exerts its effects involves interactions with various molecular targets. The silicon and nitrogen atoms within the ring structure can form bonds with other molecules, facilitating reactions that lead to the desired outcomes. The pathways involved often include the formation of intermediate complexes that undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1,4-azasilinane: Similar in structure but with methyl groups instead of phenyl groups.
1,3,5-Diazasilinanes: Contain additional nitrogen atoms within the ring structure.
Vinylsilanes: Contain vinyl groups attached to the silicon atom
Uniqueness
4,4-Diphenyl-1,4-azasilinane is unique due to the presence of phenyl groups, which impart specific chemical properties such as increased stability and reactivity under certain conditions. This makes it particularly useful in applications requiring robust and versatile compounds .
Properties
CAS No. |
116802-00-7 |
---|---|
Molecular Formula |
C16H19NSi |
Molecular Weight |
253.41 g/mol |
IUPAC Name |
4,4-diphenyl-1,4-azasilinane |
InChI |
InChI=1S/C16H19NSi/c1-3-7-15(8-4-1)18(13-11-17-12-14-18)16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
InChI Key |
USMARMWJTDPVLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Si](CCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.